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1.0 Executive Summary

TAS0728 is an orally available, covalent inhibitor that demonstrates high selectivity for Human

Epidermal Growth Factor Receptor 2 (HER2).[1][2] By irreversibly binding to a specific cysteine

residue (C805) in the HER2 kinase domain, TAS0728 effectively blocks downstream signaling

pathways crucial for tumor cell proliferation and survival.[3][4] Preclinical studies have

highlighted its potent anti-tumor activity, not only in HER2-amplified cancer models but also in

those with acquired resistance to standard-of-care HER2-targeted therapies like trastuzumab

and T-DM1.[1][5][6] A key feature of TAS0728 is its high specificity for HER2 over wild-type

epidermal growth factor receptor (EGFR), suggesting a potential for a more favorable side-

effect profile compared to pan-ErbB inhibitors.[1][4] However, its clinical development has been

challenging. A first-in-human Phase I trial (NCT03410927) was terminated due to unacceptable

toxicity at higher doses, including dose-limiting grade 3 diarrhea and a fatal cardiac event,

precluding the determination of a maximum tolerated dose.[1][7] Despite this setback, initial

signs of efficacy were observed, with two partial responses in heavily pretreated patients.[7]

This guide provides a comprehensive technical overview of TAS0728, summarizing its

mechanism of action, preclinical data, clinical findings, and the experimental protocols utilized

in its evaluation.

2.0 Introduction to TAS0728

2.1 Chemical Properties and Mechanism of Action TAS0728, a pyrazolopyrimidine

carboxamide analogue, is distinguished by an acrylamide group that acts as a covalent binding
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moiety.[3] This structure allows it to function as an irreversible, small-molecule kinase inhibitor.

[6][8] Its primary target is HER2, a receptor tyrosine kinase that is frequently overexpressed,

amplified, or mutated in various cancers, including breast, gastric, and non-small cell lung

cancer.[1][2][5]

The mechanism of TAS0728 involves the specific and covalent binding to the cysteine residue

C805 within the ATP-binding pocket of the HER2 kinase domain.[4] This irreversible binding

locks the kinase in an inactive state. Consequently, TAS0728 potently inhibits the

phosphorylation of HER2 and its binding partner HER3, leading to a robust and sustained

blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK

pathways.[3][4][8] This signaling inhibition ultimately induces apoptosis in cancer cells

dependent on the HER2 pathway.[3][4] A critical advantage of TAS0728 is its high selectivity for

HER2 over wild-type EGFR, which is often associated with the dose-limiting toxicities (e.g.,

severe diarrhea and rash) seen with less selective, pan-ErbB inhibitors.[4][5]

3.0 Preclinical Pharmacology

3.1 In Vitro Activity TAS0728 has demonstrated potent and selective inhibitory activity in

biochemical and cellular assays. In vitro kinase assays revealed a half-maximal inhibitory

concentration (IC50) of 36 ± 3 nmol/L against recombinant human HER2.[3] Further kinome-

wide panels confirmed its high selectivity for HER2, though it also shows some activity against

other kinases at various concentrations.[4][8] In cell-based assays, TAS0728 showed potent

anti-proliferative effects across multiple HER2-amplified cancer cell lines.[8]
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Parameter Value (nM) Target/Cell Line Reference

IC50 36 Recombinant HER2 [3]

IC50 13 HER2 [8]

IC50 4.9 BMX [8]

IC50 8.5 HER4 [8]

IC50 31 BLK [8]

IC50 65 EGFR [8]

GI50 5.0
SK-BR-3 (Breast

Cancer)
[8]

GI50 5.1
AU565 (Breast

Cancer)
[8]

GI50 3.6
BT-474 (Breast

Cancer)
[8]

GI50 1.6
NCI-N87 (Gastric

Cancer)
[8]

GI50 6.9 Calu-3 (Lung Cancer) [8]

Table 1: In Vitro

Inhibitory Profile of

TAS0728

3.2 In Vivo Efficacy In vivo studies using mouse xenograft models confirmed the potent anti-

tumor activity of TAS0728. Oral administration of TAS0728 led to significant tumor regression

in models bearing HER2-dependent tumors, such as NCI-N87 (gastric) and BT-474 (breast)

cancer xenografts, at well-tolerated doses.[3][9] These studies also demonstrated robust and

sustained inhibition of HER2, HER3, and downstream effector phosphorylation in tumor

tissues.[3][9]

Crucially, TAS0728 has shown efficacy in models with acquired resistance to established anti-

HER2 therapies. In xenograft models resistant to trastuzumab/pertuzumab or the antibody-drug
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conjugate T-DM1, switching to TAS0728 resulted in significant anti-tumor effects, suggesting

that these resistant tumors remain dependent on HER2 signaling.[5][6]

Model
Dose (mg/kg/day,
p.o.)

Outcome Reference

NCI-N87 Xenograft 30 and 60
Significant antitumor

effect
[9]

BT-474 Xenograft 30 and 60
Significant antitumor

effect
[9]

Peritoneal

Dissemination Model
Not specified

Survival benefit, no

evident toxicity
[3][4]

Table 2: Summary of

In Vivo Efficacy in

Xenograft Models

3.3 Preclinical Combination Studies The therapeutic potential of TAS0728 may be enhanced

through combination therapies. In a 4-1ST xenograft model, a low dose of TAS0728 (15

mg/kg/day) strongly enhanced the antitumor effects of the HER2-targeting antibodies

trastuzumab (20 mg/kg) and T-DM1 (7.5 mg/kg).[9] This provides a rationale for dual HER2

blockade strategies combining TAS0728 with other HER2-targeted agents.[9]

4.0 Clinical Development

4.1 Phase I Study (NCT03410927) Overview TAS0728 was evaluated in a first-in-human,

open-label, multicenter Phase I dose-escalation study.[7][10] The study enrolled 19 adult

patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or

mutation who had progressed on standard therapies.[5][7] The primary objectives were to

assess safety, determine the dose-limiting toxicities (DLTs), and establish the maximum

tolerated dose (MTD) and/or recommended Phase II dose.[7] TAS0728 was administered orally

twice daily (BID) in 21-day cycles, with doses escalating from 50 mg to 200 mg BID.[1][7]

4.2 Clinical Efficacy Although efficacy was a secondary endpoint, evidence of clinical activity

was observed. Among 14 evaluable patients, two achieved a partial response (PR).[1][7] One
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notable case was a patient with biliary tract cancer who had a sustained response and

continued treatment at 50 mg BID for over 489 days.[5]

Total Evaluable
Patients

Best Overall
Response

Number of Patients Tumor Types

14 Partial Response (PR) 2
Biliary Tract Cancer,

Other

Table 3: Summary of

Clinical Responses in

the Phase I Trial

4.3 Safety and Tolerability The clinical development of TAS0728 was halted due to an

unacceptable toxicity profile at the doses tested.[1][7] All 19 treated patients experienced at

least one adverse event (AE).[5] The incidence of AEs was higher at the 150 mg and 200 mg

BID dose levels.[5] Dose-limiting toxicities were primarily gastrointestinal, consistent with other

HER2 kinase inhibitors, but were severe enough to stop dose escalation.[5][7] Consequently,

the MTD was not determined.[1][7]

Dose Level (BID) DLT Event Number of Patients
Serious Adverse
Event

200 mg Grade 3 Diarrhea 2
Not specified for these

patients

150 mg Grade 3 Diarrhea 1
Fatal Cardiac Arrest (1

patient)

Table 4: Dose-Limiting

Toxicities and Key

Adverse Events in the

Phase I Trial

The fatal cardiac arrest occurred in one patient at the 150 mg BID dose level after one 21-day

cycle; a causal relationship to TAS0728 could not be ruled out.[1][7] Given the overall risk-

benefit assessment, the sponsor terminated the study.[11]
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5.0 Key Experimental Methodologies

5.1 In Vitro Kinase Inhibition Assay To determine the IC50 value, recombinant human HER2

kinase was incubated with varying concentrations of TAS0728, a peptide substrate, and ATP.

The extent of substrate phosphorylation was measured, and the IC50 was calculated as the

drug concentration that inhibited kinase activity by 50%.

5.2 Covalent Binding Confirmation (LC-MS/MS) To confirm the covalent binding mechanism,

the TAS0728-HER2 complex was digested with a protease (e.g., trypsin).[3] The resulting

peptide fragments were then analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[3] This method allowed for the precise identification of the peptide containing the

C805 residue and confirmed the mass shift corresponding to the covalent adduction of

TAS0728.[3]

5.3 Cellular Phosphorylation Assays (Western Blot) HER2-amplified cancer cell lines were

treated with TAS0728 for various durations. Following treatment, cells were lysed, and protein

extracts were separated by SDS-PAGE. Western blotting was performed using primary

antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK to assess the

inhibition of the signaling pathway.

5.4 Animal Xenograft Studies Human cancer cells (e.g., NCI-N87) were subcutaneously

implanted into immunocompromised mice.[9] Once tumors reached a specified volume, mice

were randomized into treatment and control groups. TAS0728 was administered orally, typically

once daily.[9] Tumor volumes and body weights were measured regularly (e.g., twice a week)

to assess efficacy and toxicity.[9] For pharmacodynamic studies, tumors were excised at set

time points post-treatment for analysis of target engagement via Western blot.[9]

5.5 Phase I Clinical Trial Protocol (3+3 Design) The study followed a standard 3+3 dose-

escalation scheme.[5] Cohorts of 3 patients were enrolled at each dose level, starting at 50 mg

BID.[5] If no DLTs were observed in the first cycle (21 days), the dose was escalated for a new

cohort.[5] If one patient experienced a DLT, 3 more patients were enrolled at the same dose

level. If two or more patients in a cohort of up to 6 experienced a DLT, that dose was

considered to have exceeded the MTD.[5] A DLT was defined by specific criteria, such as

Grade ≥3 diarrhea lasting over 48 hours despite intensive antidiarrheal medication.[5]

6.0 Visualizations: Signaling Pathways and Workflows
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Caption: TAS0728 mechanism of action, inhibiting HER2 kinase and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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